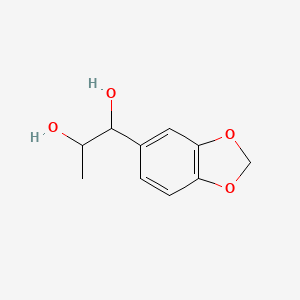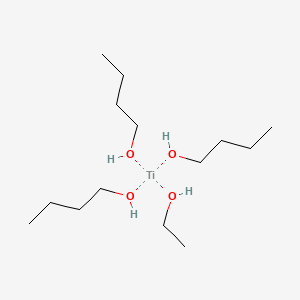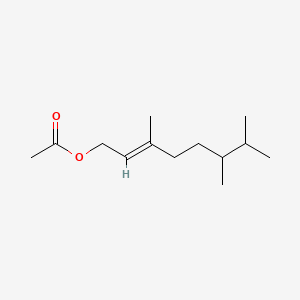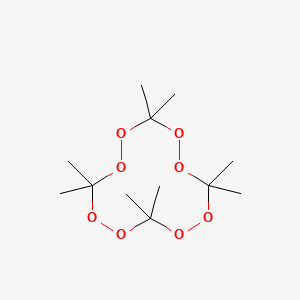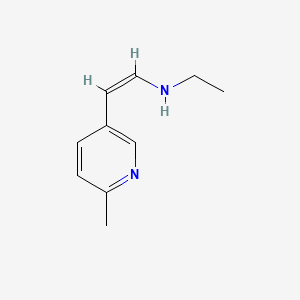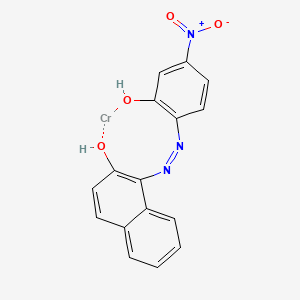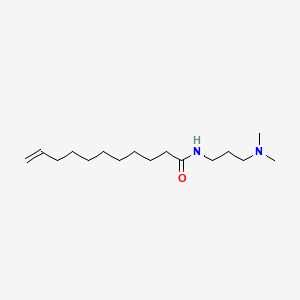
2-Propanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is known for its unique structure, which includes three 2-propanol groups attached to a triazine core through imino linkages.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- typically involves the reaction of cyanuric chloride with 2-propanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-propanol groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the 2-propanol groups are converted to corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The imino groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of triazine derivatives .
科学的研究の応用
2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as therapeutic agents due to their ability to interact with biological targets.
作用機序
The mechanism of action of 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- involves its interaction with specific molecular targets. The triazine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The imino linkages and 2-propanol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity[5][5].
類似化合物との比較
1,3,5-Triazine-2,4,6-trione: Known for its use in herbicides and resins.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of polymers and as a cross-linking agent.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Utilized in the production of flame retardants and plasticizers.
Uniqueness: 2-Propanol, 1,1’,1’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of 2-propanol groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
85022-88-4 |
|---|---|
分子式 |
C12H24N6O3 |
分子量 |
300.36 g/mol |
IUPAC名 |
1-[[4,6-bis(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C12H24N6O3/c1-7(19)4-13-10-16-11(14-5-8(2)20)18-12(17-10)15-6-9(3)21/h7-9,19-21H,4-6H2,1-3H3,(H3,13,14,15,16,17,18) |
InChIキー |
SVNADNJIMOCOPK-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=NC(=NC(=N1)NCC(C)O)NCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


